molecular formula C14H21N5O3 B1656193 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline CAS No. 5135-92-2

7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline

Cat. No.: B1656193
CAS No.: 5135-92-2
M. Wt: 307.35 g/mol
InChI Key: RYLZSSCIDKBMID-UHFFFAOYSA-N
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Description

7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline: is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is widely recognized for its bronchodilator properties, making it a common treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the pyrrolidinyl group to theophylline enhances its pharmacological profile, potentially offering improved therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline typically involves the reaction of theophylline with epichlorohydrin to form 7-(2-hydroxy-3-chloropropyl)theophylline. This intermediate is then reacted with pyrrolidine to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to maintain consistency and quality. The final product is usually purified through recrystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific receptors and enzymes makes it a valuable tool for investigating biochemical pathways.

Medicine: Medically, this compound is explored for its potential to treat respiratory diseases more effectively than theophylline alone. Its enhanced pharmacological properties may offer better therapeutic outcomes with fewer side effects .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as an additive in certain chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline involves several pathways:

Comparison with Similar Compounds

Uniqueness: 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline stands out due to the addition of the pyrrolidinyl group, which enhances its pharmacological profile. This modification potentially offers improved therapeutic benefits, such as increased potency and reduced side effects, compared to its parent compound and other derivatives .

Properties

IUPAC Name

7-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-16-12-11(13(21)17(2)14(16)22)19(9-15-12)8-10(20)7-18-5-3-4-6-18/h9-10,20H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLZSSCIDKBMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863494
Record name 7-[2-Hydroxy-3-(pyrrolidin-1-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5135-92-2
Record name Theophylline, 7-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005135922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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